molecular formula C11H21N3O B7725446 (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone

(4-Methylpiperazin-1-yl)piperidin-4-yl-methanone

Cat. No.: B7725446
M. Wt: 211.30 g/mol
InChI Key: GDHWXQQENDWPIY-UHFFFAOYSA-N
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Description

(4-Methylpiperazin-1-yl)piperidin-4-yl-methanone is a piperazine-piperidine hybrid molecule with the molecular formula C11H21N3O (MW: 211.30) . The compound features a piperidin-4-yl group linked to a 4-methylpiperazine moiety via a ketone bridge. It is commonly utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and receptor modulators. The dihydrochloride salt form of this compound (CAS: 1019852-03-9) is available with 95% purity, highlighting its relevance in high-precision pharmaceutical synthesis .

Properties

IUPAC Name

(4-methylpiperazin-1-yl)-piperidin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O/c1-13-6-8-14(9-7-13)11(15)10-2-4-12-5-3-10/h10,12H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDHWXQQENDWPIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10979233
Record name (4-Methylpiperazin-1-yl)(piperidin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10979233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63214-56-2
Record name (4-Methylpiperazin-1-yl)(piperidin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10979233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-4-(piperidine-4-carbonyl)piperazine
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Preparation Methods

Reaction Conditions and Reagents

The reaction is typically conducted in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) to stabilize intermediates. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) serves as the base, facilitating deprotonation of 4-methylpiperazine and subsequent nucleophilic attack on the carbonyl carbon of piperidin-4-ylmethanone. Elevated temperatures (60–80°C) are employed to accelerate the reaction, which typically completes within 12–24 hours.

Yield and Byproduct Analysis

Under optimized conditions, this method yields 70–85% of the target compound. Major byproducts include unreacted starting materials and dimers formed via over-alkylation. Purification via column chromatography (silica gel, eluent: dichloromethane/methanol 30:1) effectively isolates the product.

Coupling Reactions with Carbodiimide Reagents

Recent advancements utilize coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) to enhance reaction efficiency. This method is particularly advantageous for minimizing racemization and improving regioselectivity.

Mechanistic Insights

The reaction proceeds via activation of the carbonyl group in piperidin-4-ylmethanone by EDCI, forming an active ester intermediate. HOBt stabilizes this intermediate, preventing side reactions. Subsequent nucleophilic attack by 4-methylpiperazine yields the desired product.

Table 1: Comparative Analysis of Coupling Methods

Reagent SystemSolventTemperatureTime (h)Yield (%)
EDCI/HOBtTHF25°C2492
DCC/DMAPDCM0°C4878
CDI/BaseAcetonitrile40°C1885

Data synthesized from and.

Scalability and Industrial Adaptations

Continuous flow reactors have been employed to scale this method, achieving throughputs of 1–5 kg/day with consistent purity (>98%). Automated pH control and in-line monitoring reduce manual intervention, making this approach viable for industrial production.

Salt Formation and Final Product Isolation

Conversion to the dihydrochloride salt enhances stability and solubility. The free base is treated with hydrochloric acid (HCl) in ethanol, followed by precipitation under cold conditions.

Table 2: Salt Formation Parameters

ParameterOptimal ValueEffect on Yield
HCl Concentration2 MMaximizes salt formation
Temperature0–5°CReduces solubility, enhances crystallization
Stirring Rate200 rpmEnsures homogeneity

Adapted from and.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Modern facilities adopt continuous flow systems to overcome batch processing limitations. Key advantages include:

  • Precise Temperature Control : Microreactors maintain isothermal conditions, reducing thermal degradation.

  • Enhanced Mixing Efficiency : Laminar flow regimes ensure uniform reagent distribution.

  • Real-Time Analytics : UV-Vis and IR spectroscopy enable immediate adjustments.

Critical Comparison of Methodologies

Cost-Benefit Analysis

  • Nucleophilic Substitution : Low cost but moderate yields.

  • Coupling Reactions : Higher yields offset reagent expenses.

  • Reductive Amination : Essential for high-purity intermediates but energy-intensive.

Chemical Reactions Analysis

Types of Reactions

(4-Methylpiperazin-1-yl)piperidin-4-yl-methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the piperidine or piperazine rings can be modified.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: N-oxides of the piperazine or piperidine rings.

    Reduction: Secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Methylpiperazin-1-yl)piperidin-4-yl-methanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is employed in the study of enzyme interactions and protein-ligand binding.

    Medicine: It is investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Structural Variations and Substituent Effects

The pharmacological and physicochemical properties of piperazine/piperidine-based methanones are heavily influenced by substituents on the aromatic rings or heterocyclic systems. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Analogs
Compound Name (CAS/Reference) Key Substituents/R Groups Molecular Weight Synthesis Route Notable Properties/Activities
Target Compound (1019852-03-9) Piperidin-4-yl, 4-methylpiperazinyl 211.30 Reductive amination/alkylation High purity (95%), drug intermediate
Compound 13 () Pyridin-2-yl, 4-(trifluoromethyl)benzyl - Reductive amination Indirect AMPK activation
4-(4-Aminobenzoyl)piperazin-1-ylmethanone () Furan-2-yl, 4-aminobenzoyl - Nitro reduction (SnCl2) Inhibitive effects in biological assays
(4-Benzylpiperazin-1-yl)(1H-indol-2-yl)methanone (63925-79-1) Indol-2-yl, 4-benzylpiperazinyl 319.41 Nucleophilic substitution Kinase inhibition, CNS activity
(4-Ethylpiperazin-1-yl)(3-methyl-4-nitrophenyl)methanone (432503-80-5) 3-Methyl-4-nitrophenyl, 4-ethylpiperazinyl - SNAr reaction Enhanced electronic properties
2-Bromo-1-(4-methylpiperazin-1-yl)ethan-1-one HBr (1423029-56-4) Bromoethyl, 4-methylpiperazinyl 336.23 Alkylation Potential alkylating agent
Key Observations:
  • Electron-Withdrawing Groups (EWGs): Compounds with trifluoromethyl (e.g., ) or nitro () groups exhibit increased lipophilicity and metabolic stability, enhancing receptor binding in hydrophobic pockets .
  • Electron-Donating Groups (EDGs): Methoxy () or methyl () substituents improve solubility while maintaining moderate activity .
  • Piperazine Modifications: Replacement of the 4-methyl group with benzyl () or ethyl () alters steric bulk and modulates selectivity for specific receptors .

Pharmacological and Physicochemical Properties

  • Lipophilicity: The target compound’s logP is estimated to be moderate (~2.5), while trifluoromethyl -containing analogs () exhibit higher logP (~3.8), favoring blood-brain barrier penetration .
  • Solubility: Sulfonyl -substituted derivatives () show improved aqueous solubility due to polar sulfonyl groups .
  • Thermal Stability: Brominated derivatives () display higher boiling points (~492°C), suggesting robust thermal stability for industrial applications .

Biological Activity

(4-Methylpiperazin-1-yl)piperidin-4-yl-methanone, a compound with structural similarities to various psychoactive and therapeutic agents, has garnered attention for its potential biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by the presence of both piperazine and piperidine moieties, which are known to influence its interaction with biological targets. Its molecular formula is C13_{13}H18_{18}N2_{2}O, with a molar mass of approximately 226.30 g/mol. The dihydrochloride salt form enhances solubility in polar solvents, which is advantageous for pharmacological applications.

Antidepressant Properties

Research indicates that this compound exhibits potential antidepressant effects . Its structural similarity to known antidepressants suggests it may modulate neurotransmitter systems, particularly serotonin and dopamine pathways. Preliminary studies have shown that it can enhance serotonin receptor binding, which may contribute to its mood-lifting properties .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties . Studies reveal that it demonstrates significant activity against various Gram-positive and Gram-negative bacteria. Specifically, it has shown promising results in inhibiting biofilm formation and direct bacterial growth, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Effects

In the realm of immunology, this compound has been reported to inhibit NLRP3 inflammasome activation. This suggests potential applications in treating inflammatory diseases by modulating immune responses.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Mannich Reaction : A condensation reaction involving ethyl methyl ketone, substituted aromatic aldehydes, and ammonium acetate.
  • Stereoselective Synthesis : Techniques aimed at producing specific stereoisomers that may exhibit enhanced biological activity.

These methods not only facilitate the production of the compound but also allow for the modification of substituents to optimize biological activity.

Case Studies

StudyObjectiveFindings
Study 1Evaluate antidepressant effectsDemonstrated significant serotonin receptor affinity; potential mood-enhancing effects observed in animal models .
Study 2Assess antimicrobial propertiesExhibited strong inhibitory effects against E. coli and S. aureus; effective in biofilm disruption .
Study 3Investigate anti-inflammatory activityInhibited NLRP3 activation in vitro; implications for inflammatory disease treatments.

Q & A

Q. How does the compound’s stereochemistry impact its pharmacological profile?

  • Answer : Chiral centers (e.g., piperidine C4) are resolved via chiral HPLC (Chiralpak AD-H column). Enantiomers may show 10-fold differences in receptor binding (e.g., R-configuration favors D2 affinity). Racemic mixtures require enantioselective synthesis (e.g., asymmetric hydrogenation) or enzymatic resolution .

Data Analysis and Optimization

Q. What statistical approaches are recommended for analyzing dose-response relationships in preclinical studies?

  • Answer : Four-parameter logistic regression (GraphPad Prism) calculates EC50/IC50 values. ANOVA with post-hoc tests (Tukey’s) compares treatment groups. Bayesian hierarchical models account for inter-animal variability. Power analysis ensures adequate sample size (n ≥ 6) to detect ≥30% effect .

Q. How are conflicting results in receptor binding assays addressed?

  • Answer : Validate assays with reference compounds (e.g., haloperidol for D2 receptors). Repeat experiments under standardized conditions (pH, temperature, buffer composition). Radioligand purity (>95%) and membrane preparation consistency (e.g., rat striatal tissue) reduce variability. Cross-validate with orthogonal methods (e.g., calcium flux assays) .

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